molecular formula C36H18 B14758926 Tribenzo(a,d,g)coronene CAS No. 313-62-2

Tribenzo(a,d,g)coronene

Cat. No.: B14758926
CAS No.: 313-62-2
M. Wt: 450.5 g/mol
InChI Key: IUVKKZUCDGHBBS-UHFFFAOYSA-N
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Description

Tribenzo(a,d,g)coronene is a polycyclic aromatic hydrocarbon with the molecular formula C36H18. It is a highly symmetric molecule with a unique structure that consists of three benzene rings fused to a central coronene core. This compound is of significant interest due to its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribenzo(a,d,g)coronene can be synthesized through a multi-step process involving the Diels-Alder reaction followed by Scholl oxidation. The Diels-Alder reaction is used to construct the polycyclic aromatic hydrocarbon framework, and the Scholl oxidation is employed to form the final aromatic structure. The reaction conditions typically involve high temperatures and the use of strong oxidizing agents .

Industrial Production Methods

This includes optimizing reaction conditions to increase yield and purity, as well as developing efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tribenzo(a,d,g)coronene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s aromatic structure, which provides multiple reactive sites for chemical modifications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxygenated derivatives (e.g., quinones), hydrogenated derivatives, and substituted derivatives with various functional groups (e.g., halogens, nitro groups, sulfonic acids) .

Scientific Research Applications

Tribenzo(a,d,g)coronene has a wide range of scientific research applications due to its unique properties:

Mechanism of Action

The mechanism by which tribenzo(a,d,g)coronene exerts its effects is primarily related to its ability to interact with other molecules through π-π stacking interactions. These interactions allow it to form stable complexes with various molecular targets, influencing their electronic and optical properties. The pathways involved in these interactions include the formation of charge-transfer complexes and the modulation of electronic energy levels .

Comparison with Similar Compounds

Similar Compounds

    Coronene: A smaller polycyclic aromatic hydrocarbon with a similar structure but fewer fused benzene rings.

    Hexabenzocoronene: A larger polycyclic aromatic hydrocarbon with six benzene rings fused to a central coronene core.

    Pentacene: Another polycyclic aromatic hydrocarbon with a linear arrangement of five benzene rings.

Uniqueness

Tribenzo(a,d,g)coronene is unique due to its specific arrangement of three benzene rings fused to a central coronene core, which imparts distinct optical and electronic properties. This makes it particularly valuable for applications in organic electronics and as a model compound for studying the behavior of polycyclic aromatic hydrocarbons .

Properties

CAS No.

313-62-2

Molecular Formula

C36H18

Molecular Weight

450.5 g/mol

IUPAC Name

decacyclo[26.6.2.02,7.08,33.011,32.012,17.018,31.021,30.022,27.029,34]hexatriaconta-1(34),2,4,6,8(33),9,11(32),12,14,16,18(31),19,21(30),22,24,26,28,35-octadecaene

InChI

InChI=1S/C36H18/c1-2-8-20-19(7-1)25-13-14-27-21-9-3-4-10-22(21)29-17-18-30-24-12-6-5-11-23(24)28-16-15-26(20)32-31(25)33(27)35(29)36(30)34(28)32/h1-18H

InChI Key

IUVKKZUCDGHBBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C4C5=C(C2=C1)C=CC6=C5C7=C(C=CC8=C7C4=C(C=C3)C9=CC=CC=C89)C1=CC=CC=C61

Origin of Product

United States

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